molecular formula C11H13ClFNO3S B12823216 3-Fluoro-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride

3-Fluoro-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride

Cat. No.: B12823216
M. Wt: 293.74 g/mol
InChI Key: KISUTENPABLUCV-UHFFFAOYSA-N
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Description

3-Fluoro-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride is an organic compound that features a sulfonyl chloride group attached to a benzene ring, which is further substituted with a fluoro group and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of the benzene ring substituted with a fluoro group and a carbamoyl group. This can be achieved through electrophilic aromatic substitution reactions.

    Sulfonylation: The next step involves the introduction of the sulfonyl chloride group. This is usually done by reacting the intermediate compound with chlorosulfonic acid or sulfuryl chloride under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing efficient purification methods to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under aqueous conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, tetrahydrofuran, acetonitrile.

    Catalysts: Base catalysts such as triethylamine or pyridine are often used to facilitate nucleophilic substitution reactions.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonate Thioesters: Formed by reaction with thiols.

Scientific Research Applications

Chemistry

In organic synthesis, 3-Fluoro-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound can be used to synthesize sulfonamide-based drugs, which are known for their antibacterial and anti-inflammatory properties. The presence of the fluoro group can enhance the biological activity and metabolic stability of the resulting compounds.

Industry

In the materials science industry, derivatives of this compound can be used to modify polymers and other materials to improve their properties, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 3-Fluoro-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride exerts its effects depends on the specific application. In the case of its use as a reagent in organic synthesis, the sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form new covalent bonds. In medicinal applications, the mechanism of action would depend on the specific biological target of the sulfonamide derivative.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzenesulfonyl chloride: Similar structure but lacks the carbamoyl group.

    3-Chloro-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride: Similar structure but with a chloro group instead of a fluoro group.

    Benzenesulfonyl chloride: Lacks both the fluoro and carbamoyl groups.

Uniqueness

3-Fluoro-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride is unique due to the combination of its functional groups The presence of the fluoro group can enhance the reactivity and selectivity of the compound in chemical reactions, while the carbamoyl group can provide additional sites for further functionalization

Properties

Molecular Formula

C11H13ClFNO3S

Molecular Weight

293.74 g/mol

IUPAC Name

3-fluoro-5-[methyl(propyl)carbamoyl]benzenesulfonyl chloride

InChI

InChI=1S/C11H13ClFNO3S/c1-3-4-14(2)11(15)8-5-9(13)7-10(6-8)18(12,16)17/h5-7H,3-4H2,1-2H3

InChI Key

KISUTENPABLUCV-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)F

Origin of Product

United States

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